

# Application of Cedazuridine in Combination with Hypomethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers and Drug Development Professionals

### Introduction

Cedazuridine is a novel cytidine deaminase (CDA) inhibitor developed to enhance the oral bioavailability of hypomethylating agents (HMAs) such as azacitidine and decitabine.[1][2] HMAs are a cornerstone in the treatment of myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][3] However, their clinical use has traditionally been limited to parenteral (intravenous or subcutaneous) administration due to rapid degradation by the enzyme cytidine deaminase, which is highly abundant in the gut and liver.[3][4]

By inhibiting CDA, **cedazuridine** prevents the first-pass metabolism of orally administered HMAs, allowing them to achieve systemic exposures comparable to their intravenous or subcutaneous counterparts.[2][4] This innovation offers a significant advantage for patients by reducing the burden of daily injections or infusions.[5] This document provides detailed application notes and protocols based on clinical research of **cedazuridine** in combination with azacitidine and the closely related, well-studied agent, decitabine.

## Mechanism of Action: Cedazuridine and Hypomethylating Agents



### Methodological & Application

Check Availability & Pricing

Cedazuridine is co-administered with a cytidine analog HMA (e.g., azacitidine or decitabine). In the gastrointestinal tract and liver, cedazuridine inhibits CDA, preventing the breakdown of the HMA. This allows the HMA to be absorbed into the systemic circulation and reach target cancer cells. Inside the cell, the HMA is phosphorylated into its active triphosphate form. This active form incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[1] The inhibition of DNMTs leads to DNA hypomethylation, which can reactivate tumor suppressor genes, induce cellular differentiation, and trigger apoptosis (programmed cell death) in malignant cells.[1]





Click to download full resolution via product page

Mechanism of Action of Oral HMA with Cedazuridine.



# Section 1: Cedazuridine in Combination with Azacitidine (ASTX030)

The combination of oral azacitidine and **cedazuridine**, designated ASTX030, is currently under investigation in a multi-phase clinical trial (NCT04256317) for patients with MDS, Chronic Myelomonocytic Leukemia (CMML), and AML.[5][6][7] The primary goal is to establish an oral formulation that is pharmacokinetically equivalent to subcutaneous (SC) azacitidine.[5]

### **Data Presentation**

Table 1: Pharmacokinetic (PK) Data for Oral Azacitidine/**Cedazuridine** (ASTX030) vs. Subcutaneous (SC) Azacitidine

| Parameter                | Value / Finding                                                                                                                                                        | Source |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Primary PK Endpoint      | Achieve oral Azacitidine PK Area Under the Curve (AUC) equivalence vs. SC Azacitidine (75 mg/m²).                                                                      | [5]    |
| Cedazuridine Dose Effect | A 20 mg dose of Cedazuridine resulted in sufficient CDA inhibition, leading to ~100% bioavailability for oral Azacitidine.                                             | [5][8] |
| Dose Expansion Doses     | 136/20 mg and 144/20 mg (Azacitidine/Cedazuridine) were investigated. The 144/20 mg dose slightly exceeded the target AUC range, while 136/20 mg was at the lower end. | [8]    |

| Recommended Phase 2 Dose (RP2D) | 140 mg Azacitidine with 20 mg  $\bf Cedazuridine$  was selected as the RP2D. |[8][9] |

Table 2: Preliminary Efficacy of Oral Azacitidine/Cedazuridine (ASTX030) in MDS/CMML/MPN



| Parameter                      | Value                                                                                 | Source |
|--------------------------------|---------------------------------------------------------------------------------------|--------|
| Overall Response Rate (ORR)    | ~56% across all cohorts.                                                              | [9]    |
| Complete Response (CR)         | 24% (in cohorts with AUC comparable to SC AZA).                                       | [8]    |
| Marrow Complete Response (mCR) | 24% (in cohorts with AUC comparable to SC AZA).                                       | [8]    |
| Median Overall Survival (OS)   | 29.5 months (in cohorts with AUC comparable to SC AZA, median follow-up 36.2 months). | [8]    |

| Pharmacodynamic Effect | LINE-1 demethylation patterns were comparable to those reported for SC Azacitidine. |[5][8] |

Table 3: Safety Profile of Oral Azacitidine/Cedazuridine (ASTX030) (Phase 1)

| Adverse Event (AE)              | Finding                                                                              | Source |
|---------------------------------|--------------------------------------------------------------------------------------|--------|
| Grade ≥3 AEs (any cause)        | 84% of patients.                                                                     | [8]    |
| Most Common Grade ≥3 AEs        | Leukopenia (27%),<br>Neutropenia (26%),<br>Thrombocytopenia (23%).                   | [8]    |
| Gastrointestinal Toxicity       | Similar to SC Azacitidine (e.g.,<br>Nausea: 70% with ASTX030<br>vs 71% with SC AZA). | [5]    |
| Dose-Limiting Toxicities (DLTs) | One DLT of prolonged Grade 4 neutropenia was observed.                               | [8]    |

| Discontinuation due to AE | 5% of patients. |[8] |



# Section 2: Cedazuridine in Combination with Decitabine (ASTX727 / INQOVI®)

The fixed-dose combination of decitabine (35 mg) and **cedazuridine** (100 mg), known as ASTX727 or INQOVI®, is FDA-approved for the treatment of adults with MDS and CMML.[1] [10] Its approval was based on pivotal trials demonstrating pharmacokinetic equivalence, similar safety, and comparable efficacy to intravenous (IV) decitabine.[10][11]

### **Data Presentation**

Table 4: Pharmacokinetic Equivalence from the ASCERTAIN Phase 3 Trial (Oral ASTX727 vs. IV Decitabine)

| Parameter         | Value                                              | Source   |
|-------------------|----------------------------------------------------|----------|
| Primary Endpoint  | Total 5-day decitabine exposure (AUC) equivalence. | [11][12] |
| Oral/IV AUC Ratio | 98.93% (90% CI: 92.66% -<br>105.60%).              | [11][12] |

| Conclusion | The oral combination was determined to be pharmacologically and pharmacodynamically equivalent to IV decitabine. |[12] |

Table 5: Efficacy from the ASCERTAIN Phase 3 Trial in MDS/CMML



| Parameter                   | Value                                                                                     | Source |
|-----------------------------|-------------------------------------------------------------------------------------------|--------|
| Overall Response Rate (ORR) | 62%                                                                                       | [11]   |
| Complete Response (CR) Rate | 21%                                                                                       | [10]   |
| Median Duration of CR       | 7.5 months                                                                                | [10]   |
| Transfusion Independence    | 53% of previously dependent patients became transfusion-independent for at least 56 days. | [10]   |

| Median Overall Survival (mOS) | 31.7 months |[11] |

Table 6: Safety Profile from the ASCERTAIN Phase 3 Trial

| Adverse Event (AE)         | Finding                                                             | Source   |
|----------------------------|---------------------------------------------------------------------|----------|
| Overall Profile            | The safety profiles of oral ASTX727 and IV decitabine were similar. | [11][12] |
| Most Frequent Grade ≥3 AEs | Thrombocytopenia (61%),<br>Neutropenia (57%), Anemia<br>(50%).      | [12]     |

| Treatment-Related Deaths | 2 with oral therapy (sepsis, pneumonia); 3 with IV therapy (septic shock, pneumonia). |[12] |

## **Experimental Protocols**

# Protocol: Phase 1/2/3 Study of Oral Azacitidine/Cedazuridine (ASTX030-01)

This multi-phase study was designed to efficiently move from dose-finding to a pivotal comparison.[7][13][14]



- Phase 1 (Dose Escalation & Expansion):
  - Objective: To determine the recommended phase 2 dose (RP2D) of ASTX030 that achieves PK AUC equivalence to SC azacitidine.[8]
  - Design: Open-label, dose-escalation cohorts. Doses of oral azacitidine (ranging from 60-144 mg) and cedazuridine (ranging from 20-100 mg) were evaluated.[5][8]
  - Patient Population: Adults with confirmed MDS, CMML, or other MDS/MPN overlap syndromes who are candidates for single-agent azacitidine.[5][8]
  - Treatment Schedule: In Cycle 1, patients received oral azacitidine alone on Day -3, followed by a standard dose of SC azacitidine (75 mg/m²) on Day 1. Subsequently, the oral ASTX030 combination was given for 7 days. From Cycle 2 onwards, patients received oral ASTX030 on Days 1-7 of each 28-day cycle.[5]
  - Primary Endpoint: Pharmacokinetic equivalence (AUC) of oral vs. SC azacitidine.
- Phase 2/3 (Randomized Crossover):
  - Objective: To compare oral ASTX030 to SC azacitidine.[6]
  - Design: Randomized, open-label, crossover study. Patients are randomized to receive either oral ASTX030 or SC azacitidine in the first cycle, then cross over to the other formulation in the second cycle. From Cycle 3, all patients receive oral ASTX030.[6]

# Protocol: ASCERTAIN Phase 3 Trial of Oral Decitabine/Cedazuridine (ASTX727)

This was a registrational trial designed to demonstrate PK equivalence.[12][15]

- Objective: To compare the total 5-day decitabine exposure (AUC) of oral ASTX727 with IV decitabine.[12]
- Design: A multicenter, randomized, open-label, two-period crossover study.[4][12]
- Patient Population: Adults with intermediate and high-risk MDS or CMML.[10][12]

### Methodological & Application





#### • Treatment Protocol:

- Patients were randomized 1:1 into two sequences for the first two 28-day cycles.
- Sequence A: Received oral ASTX727 (35 mg decitabine/100 mg cedazuridine) once daily for Days 1-5 of Cycle 1, followed by IV decitabine (20 mg/m²) as a 1-hour infusion for Days 1-5 of Cycle 2.[12][15]
- Sequence B: Received IV decitabine in Cycle 1, followed by oral ASTX727 in Cycle 2.[12]
   [15]
- Subsequent Cycles: From Cycle 3 onwards, all patients received open-label oral ASTX727
   until disease progression or unacceptable toxicity.[10]
- Primary Endpoint: The ratio of the 5-day cumulative decitabine AUC for oral ASTX727 compared to IV decitabine.[12]
- Secondary Endpoints: Safety, overall response rate, duration of response, and transfusion independence.[16]





Click to download full resolution via product page

Randomized Crossover Trial Workflow (e.g., ASCERTAIN).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ashpublications.org [ashpublications.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oral Azacitidine and Cedazuridine Approximate Parenteral Azacitidine Efficacy in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Multi-phase, Dose-Escalation followed by an Open-label, Randomized, Crossover Study of Oral ASTX030 (Cedazuridine and Azacitidine Given in Combination) Versus Subcutaneous Azacitidine in Subjects with Myelodysplastic Syndromes (MDS), Chronic Myelomonocy [mdanderson.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Dr. Garcia-Manero on the Development and Potential of ASTX030 in MDS and AML | Blood Cancers Today [bloodcancerstoday.com]
- 10. FDA approves oral combination of decitabine and cedazuridine for myelodysplastic syndromes | FDA [fda.gov]
- 11. Study of ASTX727 vs IV Decitabine in Participants With MDS, CMML, and AML [clin.larvol.com]
- 12. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mountsinai.org [mountsinai.org]
- 14. A Study of ASTX030 (Cedazuridine in Combination With Azacitidine) in MDS, CMML, or AML | Fred Hutchinson Cancer Center [fredhutch.org]
- 15. researchgate.net [researchgate.net]



- 16. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Cedazuridine in Combination with Hypomethylating Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668773#application-of-cedazuridine-in-combination-with-azacitidine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com